C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine
Overview
Description
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine is an organic compound with the molecular formula C9H10N2O2 It features a furan ring and a pyrazole ring, both of which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine typically involves the reaction of furan and pyrazole derivatives under specific conditions. One common method involves the alkylation of 5-(furan-2-yl)-1-methyl-1H-pyrazole with a suitable alkylating agent, such as methylamine, in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Pyrazolines and other reduced derivatives.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methylamine group.
(5-(2-Furyl)-1-methyl-1H-pyrazol-3-yl)methanol: Another similar compound with slight structural variations.
Uniqueness
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. Its specific substitution pattern also allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[5-(furan-2-yl)-1-methylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJFYANVAAIXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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